Metronidazole hydrochloride

描述

甲硝唑盐酸盐是一种硝基咪唑类抗生素和抗原虫药。它被广泛用于治疗由厌氧菌和某些寄生虫引起的各种感染。 甲硝唑盐酸盐对细菌性阴道病、骨盆炎和梭状芽胞杆菌感染等疾病有效 .

准备方法

合成路线和反应条件

甲硝唑盐酸盐可以通过咪唑的硝化,然后还原和随后的氯化来合成。该过程涉及以下步骤:

硝化: 咪唑用硝酸和硫酸混合物硝化,生成 2-甲基-5-硝基咪唑。

还原: 硝基被还原为氨基,使用还原剂如氢气,在催化剂如钯碳的存在下。

工业生产方法

甲硝唑盐酸盐的工业生产通常涉及使用上述步骤进行大规模化学合成。 该过程针对高收率和高纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型

甲硝唑盐酸盐会发生各种化学反应,包括:

还原: 硝基可以被还原为氨基。

氧化: 该化合物可以被氧化以形成羟基化衍生物。

取代: 咪唑环可以与各种亲电试剂发生取代反应.

常见试剂和条件

还原: 氢气,以钯碳为催化剂。

氧化: 高锰酸钾或其他强氧化剂。

取代: 亲电试剂如烷基卤化物或酰氯.

主要生成物

还原: 甲硝唑的氨基衍生物。

氧化: 羟基化衍生物。

取代: 各种取代的咪唑衍生物.

科学研究应用

甲硝唑盐酸盐在科学研究中具有广泛的应用:

化学: 用作硝基咪唑化学和反应性研究中的模型化合物。

生物学: 研究其对厌氧菌和原生动物的影响。

医学: 广泛用于临床研究,治疗感染和研究耐药机制。

工业: 用于开发新型抗菌剂和制剂

作用机制

甲硝唑盐酸盐通过进入厌氧菌和原生动物的细胞发挥作用,在那里它被还原成其活性形式。甲硝唑的还原形式与 DNA 相互作用,导致链断裂并抑制核酸合成。这最终导致细胞死亡。 分子靶标包括 DNA 和电子传递蛋白 .

相似化合物的比较

生物活性

Metronidazole hydrochloride is a nitroimidazole antibiotic widely used for its effectiveness against anaerobic bacteria and certain protozoal infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

Metronidazole acts primarily against anaerobic microorganisms and protozoa. Its mechanism involves the reduction of its nitro group by anaerobic bacteria, resulting in the formation of reactive intermediates that bind to DNA, causing strand breakage and inhibiting nucleic acid synthesis. This selective activation occurs due to the unique electron transport systems in anaerobic organisms .

Key Points:

- Target Organisms : Effective against most obligate anaerobes and some protozoa.

- Action Mechanism : Reduction of nitro group leads to DNA damage in susceptible organisms.

- Non-activity : Ineffective against aerobic bacteria .

Pharmacokinetics

Metronidazole is approximately 80% bioavailable when administered orally, with peak plasma concentrations occurring within 1-2 hours. It is metabolized primarily in the liver, yielding active metabolites such as hydroxymetronidazole. The elimination half-life varies from 8 hours in adults to significantly longer durations in infants .

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-life (Adults) | ~8 hours |

| Metabolites | Hydroxymetronidazole |

| Excretion | 77% via kidneys |

Biological Activity Against Specific Infections

Metronidazole is particularly noted for its role in treating Clostridium difficile infections (CDI) and some cases of tuberculosis. It has been shown to be effective in both in vitro studies and clinical settings.

Clostridium difficile Infection

Historically, metronidazole was the first-line treatment for mild to moderate CDI. However, recent studies indicate a shift towards vancomycin due to higher cure rates .

Tuberculosis

In animal models and some clinical trials, metronidazole has demonstrated activity against non-replicating bacilli associated with tuberculosis, suggesting potential applications beyond its traditional use .

Adverse Effects and Case Studies

While generally well-tolerated, metronidazole can cause significant side effects, including neurotoxicity and peripheral neuropathy, particularly with prolonged use.

Case Study: Neurotoxicity

A notable case involved a patient treated for a liver abscess who developed acute neurotoxicity after receiving high doses of metronidazole. MRI revealed characteristic changes in the dentate nuclei, highlighting the need for monitoring during treatment .

Case Study: Peripheral Neuropathy

Two patients developed peripheral neuropathy after extensive metronidazole treatment. The symptoms improved following drug withdrawal, indicating a reversible toxicity profile .

Alterations in Microbiota

Research has shown that metronidazole alters gut microbiota composition. In one study involving rats, metronidazole treatment increased bifidobacteria levels and mucus layer thickness in the colon, which may have implications for gut health during antibiotic therapy .

属性

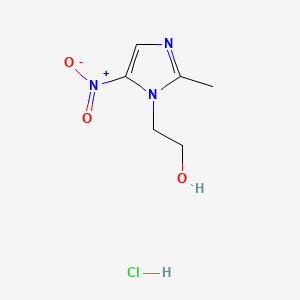

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

443-48-1 (Parent) | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70219228 | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69198-10-3 | |

| Record name | Metronidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。